molecular formula C10H8N2O B7805628 2-ethenyl-1H-quinazolin-4-one

2-ethenyl-1H-quinazolin-4-one

Cat. No.: B7805628
M. Wt: 172.18 g/mol
InChI Key: VCHFWHQHIKFOIC-UHFFFAOYSA-N
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Description

2-ethenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an ethenyl group attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1H-quinazolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For instance, the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst can yield quinazolinone derivatives .

Another efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. This method provides a highly efficient route for the construction of quinazolinone frameworks .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles to form substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinazolin-4-one
  • 2-phenylquinazolin-4-one
  • 2-chloroquinazolin-4-one

Uniqueness

Compared to other similar compounds, 2-ethenyl-1H-quinazolin-4-one is unique due to the presence of the ethenyl group, which can undergo various chemical modifications. This structural feature allows for the synthesis of a wide range of derivatives with diverse biological activities. Additionally, the ethenyl group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

2-ethenyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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